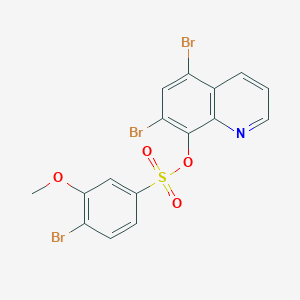
5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate: is a complex organic compound characterized by its bromine and methoxy groups. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate typically involves multiple steps, starting with the bromination of quinoline to introduce bromine atoms at the 5 and 7 positions
Industrial Production Methods
In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific reagents and catalysts under optimized conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atoms can be oxidized to form bromine radicals.
Reduction: : Reduction reactions can be used to remove bromine atoms.
Substitution: : The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine radicals and quinoline derivatives.
Reduction: : Dibrominated quinoline derivatives.
Substitution: : Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate: has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in interacting with biological molecules, leading to various biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate: is unique due to its specific combination of bromine and methoxy groups. Similar compounds include:
5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate
5,7-Dibromoquinolin-8-yl 4-bromo-2-methoxybenzene-1-sulfonate
These compounds differ in the position and type of substituents on the benzene ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-bromo-3-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br3NO4S/c1-23-14-7-9(4-5-11(14)17)25(21,22)24-16-13(19)8-12(18)10-3-2-6-20-15(10)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEYQSWEZLXHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














